Lipophilicity Advantage vs. 5-Amino Analog
The experimentally measured logP of 5-((2-ethoxyethyl)amino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is 0.40 , whereas the 5-amino analog (CAS 1342150-56-4) lacks the ethoxyethyl side chain and is predicted to have a logP of approximately -0.60 to 0 based on experimental data for related amino-pyrazole carboxylic acids [1]. This logP difference of ~0.4–1.0 log units translates to a roughly 2.5–10× higher octanol-water partition coefficient, indicating significantly enhanced membrane permeability potential [2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.40 (measured, Fluorochem) |
| Comparator Or Baseline | 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid; predicted logP ≈ -0.60 to 0 (class-level experimental data for amino-pyrazole acids) |
| Quantified Difference | ΔlogP ≈ +0.4 to +1.0 (target more lipophilic) |
| Conditions | Experimental logP from Fluorochem product datasheet; comparator logP inferred from published experimental logP values for structurally analogous amino-heterocycle carboxylic acids (Bio2RDF/DrugBank) |
Why This Matters
Higher logP indicates improved passive membrane permeability, which is a critical parameter for cell-based assay design and lead optimization in medicinal chemistry.
- [1] Bio2RDF / DrugBank. Experimental logP values for amino-substituted heterocycles. logP ≈ -0.60 for structurally related amino-pyrazole acids. Available at: https://bio2rdf.org (accessed 2025). View Source
- [2] Class-level inference: the relationship between ΔlogP and partition coefficient is governed by the equation P₂/P₁ = 10^(ΔlogP). A ΔlogP of 0.4–1.0 yields a 2.5–10× increase in octanol-water partitioning. View Source
